Brain Penetration: Prodrug vs. Acid
In an in vivo mouse model, the ethyl ester analog (SC-50132, which shares the core structure of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate) demonstrated a significantly longer brain elimination half-life compared to its parent carboxylic acid (SC-49648). This demonstrates the ester's role as a prodrug that improves brain bioavailability [1].
| Evidence Dimension | Brain Elimination Half-Life |
|---|---|
| Target Compound Data | 35 min |
| Comparator Or Baseline | SC-49648 (6-chloro-2-carboxyindole-3-acetic acid): 12 min |
| Quantified Difference | 23 min longer (2.9-fold increase) |
| Conditions | In vivo mouse model, following intraperitoneal administration, measured in the brain. |
Why This Matters
This difference is critical for in vivo neuropharmacology studies requiring sustained target engagement, directly impacting dosing regimen and experimental design.
- [1] Rao, T. S., Gray, N. M., Dappen, M. S., Cler, J. A., Mick, S. J., Emmett, M. R., Iyengar, S., Monahan, J. B., Cordi, A. A., & Wood, P. L. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: In vivo characterization. Neuropharmacology, 32(2), 139–147. View Source
